Dibutylamine
Overview
Description
Mechanism of Action
Target of Action
Dibutylamine is a colorless fluid with a fishy odor . It is primarily used as a corrosion inhibitor, in the manufacturing of emulsifiers, and as a flotation agent . The primary targets of this compound are the enzymes involved in key cellular processes, such as metabolism and signal transduction .
Mode of Action
This compound interacts with its targets by modulating the activity of these enzymes . This modulation can influence the synthesis of specific compounds and the regulation of certain biochemical pathways .
Biochemical Pathways
It is known that this compound can influence key cellular processes, such as metabolism and signal transduction . This suggests that it may affect multiple biochemical pathways related to these processes.
Pharmacokinetics
It is known that this compound is a component of tetrabutylurea (tbu), which is produced through the reaction of this compound with phosgene, biphosgene, or triphosgene . This reaction is the decisive step in the production of TBU .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its role as a modulator of enzyme activity. By influencing the activity of enzymes involved in key cellular processes, this compound can affect the synthesis of specific compounds and the regulation of biochemical pathways . This can lead to changes in cellular function and metabolism.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is known that this compound is used in various industrial applications, including as a corrosion inhibitor and in the manufacturing of emulsifiers . These uses suggest that this compound may be stable and effective under a variety of environmental conditions.
Biochemical Analysis
Biochemical Properties
It is known that Dibutylamine is a highly reactive catalyst, commonly used as a reagent in the derivatization of isocyanates .
Molecular Mechanism
The molecular mechanism of this compound is not fully understood. It is known that this compound can interact with various biomolecules. For instance, it is used as a reagent in the derivatization of isocyanates, suggesting that it may bind to these molecules and potentially inhibit or activate certain enzymes .
Temporal Effects in Laboratory Settings
It is known that this compound is a highly reactive catalyst, suggesting that its effects may change over time depending on the specific conditions of the experiment .
Dosage Effects in Animal Models
It is known that this compound is toxic, suggesting that high doses could have adverse effects .
Metabolic Pathways
It is known that this compound is a highly reactive catalyst, suggesting that it may interact with various enzymes or cofactors .
Transport and Distribution
It is known that this compound is a small, lipophilic molecule, suggesting that it may be able to pass through cell membranes and distribute throughout the cell .
Subcellular Localization
Given its small size and lipophilic nature, it is likely that this compound can distribute throughout the cell, potentially localizing to various compartments or organelles .
Preparation Methods
Dibutylamine can be synthesized through several methods:
Chemical Reactions Analysis
Dibutylamine undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form N-nitrosothis compound, a mutagenic and carcinogenic compound.
Substitution: It participates in substitution reactions, such as the Buchwald-Hartwig amination, where it reacts with aryl halides to form arylamines.
Acylation: This compound can be acylated to form N,N-dibutylacetamide when reacted with isopropenyl acetate.
Elimination: It acts as a strong hindered base in elimination reactions.
Common reagents used in these reactions include palladium catalysts for amination, isopropenyl acetate for acylation, and various oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dibutylamine has numerous applications in scientific research:
Comparison with Similar Compounds
Dibutylamine can be compared with other secondary amines such as:
Dipropylamine: This compound has a similar structure but different physical properties and applications.
Diisopropylamine: Known for its use as a base in organic synthesis, diisopropylamine has a more hindered structure compared to this compound.
This compound is unique due to its specific reactivity in catalytic and substitution reactions, as well as its applications in diverse fields such as chemistry, biology, and industry.
Properties
IUPAC Name |
N-butylbutan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N/c1-3-5-7-9-8-6-4-2/h9H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVDAXLFBXTEQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N, Array | |
Record name | DI-N-BUTYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3094 | |
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Record name | DI-n-BUTYLAMINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
6287-40-7 (hydrochloride), 71230-78-9 (phosphate[3:1]) | |
Record name | Dibutylamine | |
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DSSTOX Substance ID |
DTXSID7024952 | |
Record name | N-Butyl-1-butanamine | |
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Molecular Weight |
129.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Di-n-butylamine appears as a yellow-colored liquid with a amine-like odor. Denser than water. Very corrosive, may burn skin, eyes, and mucous membranes. Flash point 125 °F. Combustible. Produce toxic oxides of nitrogen when burned. Used to make other chemicals., Liquid, Colorless liquid with an ammonia-like odor; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
Record name | DI-N-BUTYLAMINE | |
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Record name | 1-Butanamine, N-butyl- | |
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Boiling Point |
318 to 320 °F at 760 mmHg (NTP, 1992), 159-160 °C, 159 °C | |
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Record name | DIBUTYLAMINE | |
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Flash Point |
125 °F (NTP, 1992), 57 °C, 57 °C (open cup), 51.6 °C (open cup), 47 °C | |
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Solubility |
Soluble (NTP, 1992), Sol in alcohol, Very sol in ether and ethanol; sol in acetone, 3500 mg/l in water @ 25 °C, Solubility in water, g/100ml: 0.35 (slightly soluble) | |
Record name | DI-N-BUTYLAMINE | |
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Density |
0.759 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7601 @ 20 °C/4 °C, Density (at 20 °C): 0.76 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.01 | |
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Vapor Density |
4.46 (air= 1), Relative vapor density (air = 1): 4.5 | |
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Vapor Pressure |
0 mmHg (USCG, 1999), 2.59 [mmHg], 2.59 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 0.27 | |
Record name | DI-N-BUTYLAMINE | |
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Color/Form |
Liquid, Colorless | |
CAS No. |
111-92-2 | |
Record name | DI-N-BUTYLAMINE | |
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Record name | Dibutylamine | |
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Record name | 1-Butanamine, N-butyl- | |
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Melting Point |
-76 to -74 °F (NTP, 1992), -60 to -59 °C, -59 °C | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.